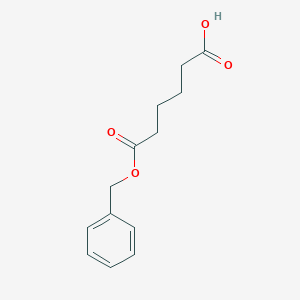

Adipic acid monobenzyl ester

Descripción general

Descripción

Synthesis Analysis

Adipic acid esters can be synthesized through various green and sustainable chemical processes. One approach involves the catalytic deoxydehydration of cellulose-derived d-glucaric acid, offering an adipic acid ester yield of 82% by combining with a Pd/C catalyst in subsequent reactions (Lin et al., 2019). Another innovative method includes the biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae, demonstrating the conversion of renewable feedstocks into adipic acid (Raj et al., 2018).

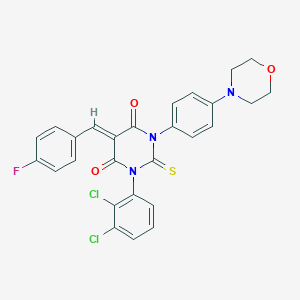

Molecular Structure Analysis

The molecular structure of adipic acid plays a crucial role in its reactivity and properties. A study revealed that adipic acid crystals are based on a monoclinic unit cell, with the molecule being approximately planar. The planar structure significantly influences its chemical behavior and interaction with other molecules (HirokawaSakutaro, 1950).

Chemical Reactions and Properties

Adipic acid and its esters are known for their high biodegradability and are considered environmentally friendly. Their synthesis from biomass-derived molecules represents an attractive green route for sustainable production (Kołwzan & Gryglewicz, 2003). Adipic acid's chemical properties, such as its reactivity towards specific catalysts and its role in various synthetic pathways, highlight its importance in green chemistry.

Physical Properties Analysis

The physical properties of adipic acid esters, such as melting temperature and solubility, are critical for their application in industrial processes. These properties are influenced by the molecular structure and synthesis method. Research on the synthesis and biodegradability of adipic and sebacic esters has provided insights into their physicochemical properties suitable for use as synthetic lubricants (Kołwzan & Gryglewicz, 2003).

Chemical Properties Analysis

The chemical properties of adipic acid monobenzyl ester, including its reactivity, biodegradability, and potential as a green chemical, are of great interest. Studies on enzymatic synthesis and the catalytic transformation of biomass-derived molecules into adipic acid highlight the evolving methods to produce adipic acid in a more environmentally friendly manner (Rahman et al., 2008).

Aplicaciones Científicas De Investigación

Synthetic Lubricants : Adipic acid esters, including monobenzyl ester, are identified as environmentally friendly, high-performance synthetic lubricants with notable biodegradability (Kołwzan & Gryglewicz, 2003).

Nylon Production : The catalytic oxidative cleavage of catechol to muconic acids presents a sustainable route to dimethyl adipate, a critical bulk chemical in the production of nylon-6,6 polymer (Jastrzebski et al., 2015).

Green Chemical Process : The synthesis of adipic acid ester from biomass using zirconia-supported rhenium oxide as a catalyst offers an eco-friendly chemical process with a high yield (Lin et al., 2019).

Biotechnological Applications : The engineered Escherichia coli strain Mad123146, utilizing the reverse adipate-degradation pathway, produces high adipic acid titers, useful for nylon 6-6 fiber and resin production (Zhao et al., 2018).

Cosmetics and Health : Studies on parabens, including benzylparaben, indicate their role in promoting adipogenesis and adipose tissue development in mice, suggesting potential health risks associated with their use in cosmetics, pharmaceuticals, and food (Hu et al., 2013).

Enzymatic Synthesis Efficiency : Novozym 435 is highly efficient in the biocatalysis of adipate esters synthesis, offering a simple production process with high esterification yield (Abdul Rahman et al., 2011).

Synthetic Oil Components : Dicarboxylic acid esters, including adipate esters, show potential as components in modern synthetic oils due to their compatibility with synthetic oils and resistance to various environmental factors (Gryglewicz & Oko, 2005).

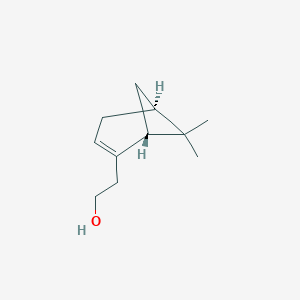

Greener Adipic Acid Production : Direct oxidation of cyclohexenes with hydrogen peroxide offers a less environmentally damaging method for adipic acid production, reducing global warming and ozone depletion impacts (Sato, Aoki, & Noyori, 1998).

Safety And Hazards

Direcciones Futuras

Future research directions in the field of adipic acid monobenzyl ester synthesis include the development of more cost-efficient and environmentally benign routes to industrially important adipic acid derivatives . There is also interest in the sustainable preparation of adipic acid from biomass-based platform molecules .

Propiedades

IUPAC Name |

6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSWISNVQPOAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454346 | |

| Record name | 6(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adipic acid monobenzyl ester | |

CAS RN |

40542-90-3 | |

| Record name | 6(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid monobenzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)